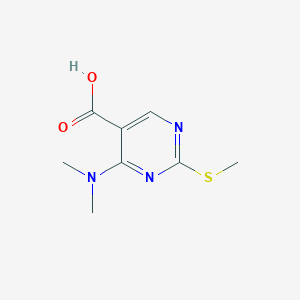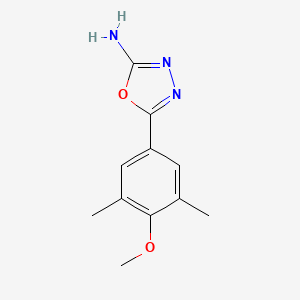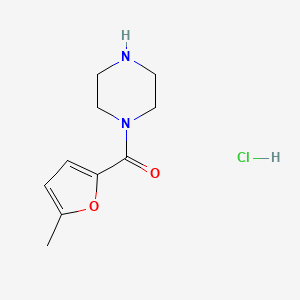
2-Chloro-5-(3-fluorobenzoyl)pyridine
Vue d'ensemble
Description
2-Chloro-5-(3-fluorobenzoyl)pyridine is a chemical compound with the linear formula C12H7ClFNO . It has a molecular weight of 235.64 . The compound is a white solid .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(3-fluorobenzoyl)pyridine contains a total of 24 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, and 1 pyridine .Physical And Chemical Properties Analysis
2-Chloro-5-(3-fluorobenzoyl)pyridine is a white solid . It has a molecular weight of 235.64 and a linear formula of C12H7ClFNO .Applications De Recherche Scientifique
Fluorescent Probes for Mercury Detection
Compounds structurally related to 2-Chloro-5-(3-fluorobenzoyl)pyridine, such as imidazo[1,2-a]pyridine derivatives, have been synthesized through one-pot reactions and demonstrated to serve as efficient fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Anti-Proliferative Activity
Pyridine derivatives, including those with fluorobenzoyl groups, have been investigated for their anti-proliferative activities. For instance, pyridine O-galactosides and their 4-fluorobenzoyl analogues have shown significant anti-proliferative activity against human promyelotic leukemia cells, highlighting their potential in cancer research (Alneyadi et al., 2015).
Synthesis of Heterocyclic Compounds
The structural framework of 2-Chloro-5-(3-fluorobenzoyl)pyridine is conducive to the synthesis of various heterocyclic compounds. For example, 2,3,5-trisubstituted-furo[3,2-b]pyridines have been synthesized through Pd(0)-catalyzed intramolecular cyclization, demonstrating the compound's role as a building block in organic synthesis (Mathes & Filla, 2003).
Antitumor Agents
Compounds containing the fluorobenzoyl moiety have been combined with other active pharmaceutical ingredients to develop novel antitumor agents. For example, derivatives of 5-fluorouracil have been synthesized that contain inhibitors of 5-fluorouracil degradation, demonstrating the potential of these compounds in enhancing the efficacy of existing cancer treatments (Hirohashi et al., 1993).
Synthesis of Fluorinated Compounds
The fluorine atom in the 2-Chloro-5-(3-fluorobenzoyl)pyridine structure allows for the synthesis of fluorinated analogs of natural products and potential pharmaceuticals. For instance, fluorinated polycyclic dehydroaltenusin analogs have been synthesized, showcasing the application of such compounds as inhibitors of DNA polymerase (Cao et al., 2022).
Orientations Futures
Trifluoromethylpyridine (TFMP) derivatives, which include compounds similar to 2-Chloro-5-(3-fluorobenzoyl)pyridine, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO/c13-11-5-4-9(7-15-11)12(16)8-2-1-3-10(14)6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZUHCHTQCSQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243915 | |
| Record name | (6-Chloro-3-pyridinyl)(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-fluorobenzoyl)pyridine | |
CAS RN |
1187168-05-3 | |
| Record name | (6-Chloro-3-pyridinyl)(3-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1421672.png)

![6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1421676.png)
![5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride](/img/structure/B1421679.png)





